molecular formula C13H16N4O3S2 B2935900 (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1448122-39-1

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2935900
CAS RN: 1448122-39-1
M. Wt: 340.42
InChI Key: JSDMSJZEGRKCLK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, a piperidine ring, and a thiophene ring . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. The piperidine ring is a type of organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The thiophene ring is a type of aromatic compound that consists of a five-membered ring containing four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group could increase the compound’s acidity, while the presence of a piperidine ring could make the compound basic . The 1,2,4-triazole ring could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on related compounds, such as the synthesis of dimethyl sulfomycinamate via Bohlmann-Rahtz heteroannulation, demonstrates complex synthetic routes that could be applicable to our compound of interest. These methods involve multistep reactions that could provide insights into the synthesis of related sulfur-containing compounds (Bagley et al., 2005).
  • Studies on the crystal structure of similar sulfonyl piperidine derivatives offer a deep understanding of their molecular geometry, crystallization patterns, and potential intermolecular interactions, which are critical for the application of such compounds in material science and pharmacology (Girish et al., 2008).

Antimicrobial Activity

  • Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share structural similarities with the target compound, has shown promising in vitro antimicrobial activity. This suggests potential applications of our compound in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Imaging and Diagnostic Applications

  • The exploration of sulfur-containing analogues for imaging vesicular acetylcholine transporter in the brain, using similar chemical structures, indicates the potential of our compound in neuroimaging and diagnosis of neurological conditions (Luo et al., 2018).

Enzyme Inhibition and Potential Therapeutic Applications

  • A series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has been investigated for inhibition of human carbonic anhydrase isozymes. These findings highlight the potential of our compound in therapeutic applications, particularly in targeting specific enzymes for disease treatment (Alafeefy et al., 2015).

Material Science and Polymer Research

  • The synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membrane research show the relevance of similar compounds in developing materials for energy applications, such as fuel cells (Liu et al., 2014).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of several functional groups, this compound could be a useful building block in the synthesis of more complex molecules . It could also be studied for potential biological activity.

Mechanism of Action

Target of Action

Compounds containing 1,2,4-triazole rings are known to have a broad biological and pharmacological spectrum . They have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Mode of Action

1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to various changes in the cellular environment, potentially influencing cell signaling, enzyme activity, or protein function .

Biochemical Pathways

1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure may enhance its pharmacokinetic properties, as these structures are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds containing 1,2,4-triazole rings have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDMSJZEGRKCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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